Home > Products > Screening Compounds P98270 > 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine
6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine - 765899-28-3

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine

Catalog Number: EVT-3494265
CAS Number: 765899-28-3
Molecular Formula: C16H14N4O4
Molecular Weight: 326.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound with the molecular formula C16H14N4O4C_{16}H_{14}N_{4}O_{4} and a molecular weight of 326.31 g/mol. This compound is classified as a quinazoline derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents due to its cytotoxic properties against various cancer cell lines . The compound is also known by several synonyms, including WHI-1 and UL 97-Kinase-IN-1, reflecting its relevance in biochemical research .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 6,7-dimethoxyquinazoline with 4-nitroaniline. This reaction can be facilitated through a condensation reaction followed by cyclization under controlled conditions. Specifically, the synthesis may involve:

  1. Formation of the Quinazoline Core: Starting from 6,7-dimethoxyquinazoline, the compound can undergo electrophilic substitution with 4-nitroaniline.
  2. Cyclization: The reaction conditions are optimized to promote cyclization and stabilize the quinazoline structure.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further study .
Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine features a quinazoline ring system substituted at the 6 and 7 positions with methoxy groups and at the nitrogen atom with a 4-nitrophenyl group.

Structural Data

  • IUPAC Name: 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine
  • CAS Number: 765899-28-3
  • InChI: InChI=1S/C16H14N4O4/c1-23-14-7-10-12(8-15(14)24-2)17-9-18-16(10)19-11-5-3-4-6-13(11)20(21)22/h3-9H,1-2H3,(H,17,18,19) .

The arrangement of atoms contributes to its biological activity and interaction with various molecular targets.

Chemical Reactions Analysis

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine is involved in several chemical reactions that can modify its structure and enhance its properties:

  1. Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form various quinazoline derivatives.
  2. Reduction Reactions: Reduction can be performed using sodium borohydride or lithium aluminum hydride to convert the nitro group into an amino group, potentially altering its biological activity.
  3. Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions where it can be replaced by other functional groups under appropriate conditions .
Mechanism of Action

The mechanism of action for 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine primarily involves its interaction with specific enzymes and receptors within cellular pathways. It has been shown to inhibit certain kinases that play crucial roles in cancer cell proliferation and survival. By disrupting these signaling pathways, the compound exhibits potential antitumor effects:

  1. Kinase Inhibition: The compound targets specific kinases involved in cell signaling.
  2. Disruption of Cellular Pathways: By inhibiting these enzymes, it alters downstream signaling that promotes cancer cell growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is reported to be around 284°C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Relevant Data

The stability and reactivity of this compound are influenced by its substituents (methoxy and nitro groups), which can affect both physical properties and biological interactions.

Applications

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine has significant applications in scientific research:

  1. Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its cytotoxic activity against various cancer cell lines.
  2. Biological Studies: Researchers investigate its interactions with biological targets to better understand its mechanism of action and therapeutic potential.
  3. Chemical Biology: It serves as a model compound for studying structure–activity relationships among quinazoline derivatives .

This compound represents an important area of study within medicinal chemistry, particularly concerning drug design and development targeting cancer therapies.

Introduction to Quinazoline-Based Therapeutics and Rationale for 6,7-Dimethoxy-N-(4-Nitrophenyl)quinazolin-4-Amine

Structural Evolution of Quinazoline Derivatives in Medicinal Chemistry

The quinazoline nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This core structure has evolved significantly through targeted substitutions at strategic positions (C4, C6, and C7), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of the 4-anilino substituent, as seen in 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (CAS# 765899-28-3), marks a critical advancement in optimizing kinase inhibition profiles. This structural motif enhances target binding affinity through complementary π-π stacking interactions within kinase ATP-binding pockets [4] [7].

Modern synthetic approaches have expanded the chemical space around the quinazoline core, facilitating the development of derivatives with improved target selectivity and metabolic stability. The molecular weight (326.31 g/mol) and formula (C₁₆H₁₄N₄O₄) of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine position it within the "drug-like" chemical space, adhering to Lipinski's rule parameters for oral bioavailability [1] [3]. The structural evolution from simple quinazolines to complex 4-anilino derivatives demonstrates how rational drug design leverages this versatile scaffold for diverse therapeutic applications, particularly in oncology.

Table 1: Structural Evolution of Key Quinazoline Derivatives

Compound NameSubstituent PatternMolecular WeightTherapeutic Target
6,7-Dimethoxy-N-(3-methylphenyl)quinazolin-4-amineC7-methoxy, C6-methoxy, N4-(3-methylphenyl)295.34 g/molUndisclosed kinase targets
6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amineC7-methoxy, C6-methoxy, N4-(4-nitrophenyl)326.31 g/molBCRP, c-Met
6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amineC7-methoxy, C6-methoxy, N4-benzyl309.37 g/molUndisclosed targets

Role of Methoxy and Nitrophenyl Substituents in Bioactive Quinazolines

The methoxy groups at positions 6 and 7 confer distinct electronic and steric properties that enhance target binding and cellular penetration. These electron-donating substituents influence electron density distribution across the quinazoline ring system, potentially improving interactions with hydrophobic kinase domains. Additionally, the methoxy groups may contribute to metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life [3] [8].

The 4-nitrophenyl moiety at the C4-position introduces a strong electron-withdrawing group that significantly modulates the compound's electronic properties. The nitro group (-NO₂) creates a substantial dipole moment, facilitating hydrogen bonding and dipole-dipole interactions with key amino acid residues in target proteins. This is evidenced in the compound's molecular interactions where the nitro group participates in charge-transfer complexes within the ATP-binding site of kinases [9]. The planar configuration of this substituent enables optimal π-stacking with tyrosine residues (e.g., Tyr1230 in c-Met), a critical interaction observed in crystallographic studies of related inhibitors [5].

The SMILES notation (COC1=CC2=NC=NC(NC3=CC=C(C=C3)N+[O-])=C2C=C1OC) accurately represents the spatial arrangement essential for bioactivity. This specific substitution pattern differentiates it from analogues like 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine (CAS# 229476-52-2), where the ortho-positioned nitro group induces steric hindrance, reducing binding efficiency [9].

Table 2: Synthetic Routes to 6,7-Dimethoxy-N-(4-Nitrophenyl)quinazolin-4-Amine

StepStarting MaterialReactionKey IntermediateConditions
12-Amino-4-fluorobenzoic acidRing closureQuinazoline coreFormamidine acetate, heat
2Quinazoline intermediateNitration6-Nitro derivativeHNO₃/H₂SO₄, 0°C
3NitroquinazolineMethoxylation6,7-DimethoxyquinazolineNaOMe/MeOH, reflux
44-Chloro-6,7-dimethoxyquinazolineAminationTarget compound4-Nitroaniline, isopropanol, reflux

Significance of c-Met Kinase Inhibition in Oncology and Relevance to Quinazoline Scaffolds

The hepatocyte growth factor receptor (c-Met) represents a high-value oncology target due to its central role in tumor proliferation, invasion, and metastasis. Dysregulation of c-Met signaling occurs through multiple mechanisms, including gene amplification, activating mutations, and ligand-dependent autocrine/paracrine loops. Quinazoline-based inhibitors offer a promising approach to disrupting this pathway by targeting the ATP-binding site with high specificity [2] [5].

6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine demonstrates significant potential as a dual-targeting inhibitor with activity against both c-Met and breast cancer resistance protein (BCRP). Biological evaluations revealed potent inhibition of BCRP-mediated drug efflux, with IC₅₀ values of 2.92 μM (Hoechst 33342 assay) and 2.46 μM (Pheophorbide A assay), positioning it as a promising candidate for overcoming multidrug resistance in oncology [1]. The compound's structural features align with key pharmacophore requirements for c-Met inhibition: (1) a flat heterocyclic system for hinge region binding, (2) hydrophobic substituents for affinity pocket occupation, and (3) hydrogen bond acceptors for interaction with catalytic residues.

Recent studies on 4-phenoxyquinazoline derivatives (e.g., compound H-22) demonstrate the therapeutic advantage of dual EGFR/c-Met inhibition, showing nanomolar-level activity against resistant NSCLC models. These analogues share critical structural motifs with 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine, particularly the methoxy groups at C6/C7 that enhance kinase selectivity profiles [2] [5] [10]. The development of such dual inhibitors addresses the clinical challenge of resistance mechanisms in targeted cancer therapies, where compensatory pathway activation frequently limits monotherapeutic approaches.

Table 3: Biological Activity Profile of Quinazoline-Based Kinase Inhibitors

Compoundc-Met IC₅₀ (nM)EGFR IC₅₀ (nM)BCRP IC₅₀ (μM)Cellular Anti-Proliferative Activity
6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amineNot reportedNot reported2.46-2.92Not fully characterized
H-22 (4-phenoxyquinazoline derivative)137.464.8 (EGFRWT), 305.4 (T790M)Not tested2.27-3.35 μM (NSCLC cell lines)
Foretinib (Clinical c-Met inhibitor)0.4>10,000Not testedVariable across tumor types

The structural versatility of the quinazoline scaffold enables the development of next-generation kinase inhibitors capable of addressing complex resistance mechanisms. Current research focuses on optimizing substitution patterns to enhance potency against clinically relevant mutants while maintaining favorable pharmacokinetic properties. The 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine exemplifies this approach, serving both as a valuable pharmacological tool and a potential starting point for novel therapeutic agents targeting resistance pathways in oncology [1] [5] [10].

Properties

CAS Number

765899-28-3

Product Name

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine

IUPAC Name

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

InChI

InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-3-5-11(6-4-10)20(21)22/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IJPROWBQSHRNDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.